molecular formula C19H17N3O B1670323 Evodiamine CAS No. 518-17-2

Evodiamine

Cat. No.: B1670323
CAS No.: 518-17-2
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-SFHVURJKSA-N
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Description

Evodiamine is a bioactive alkaloid extracted from a plant called Evodiae Fructus . It’s known for its stimulant properties that increase your resting core temperature and body heat . It’s also used as a weight loss supplement . This compound has shown anti-proliferative potential against a wide range of cancers by suppressing cell growth, invasion, metastasis, and inducing apoptosis .


Synthesis Analysis

This compound and its analogues can be synthesized via Lewis acid catalysis . In this reaction, three chemical bonds and two heterocyclic-fused rings are constructed in one step . The reaction shows good functional group tolerance and atom economy .


Molecular Structure Analysis

The molecular geometries of this compound have been fully optimized at the B3LYP/6-311++G (d, p) level of density functional theory . The natural population analysis (NPA) charges, frontier molecular orbitals, molecular electrostatic potentials, and the chemical reactivity descriptors for this compound were also investigated .


Chemical Reactions Analysis

This compound exhibits diverse biological activities, including antitumor, anti-Alzheimer’s disease, anti-pulmonary hypertension, anti-fungi, and thermogenic activities via a variety of mechanisms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 518-17-2 . It is stored at -20°C for 1 year and -80°C in solvent .

Scientific Research Applications

1. Pharmacological Actions

Evodiamine, an indole alkaloid from Evodiae fructus, exhibits a range of beneficial effects in various health conditions like cancer, obesity, nociception, inflammation, cardiovascular diseases, and Alzheimer's disease. It has the ability to bind various proteins, making it a potential candidate for multi-target drug design (Yu et al., 2013).

2. Alzheimer's Disease Treatment

This compound has been shown to improve cognitive abilities in Alzheimer's disease models. It alleviates impairments in learning ability and memory, reverses inhibition of glucose uptake, and decreases inflammatory markers in the brain (Yuan et al., 2011).

3. Anti-Cancer Properties

This compound demonstrates anti-cancer activities by inhibiting proliferation, invasion, metastasis, and inducing apoptosis in various tumor cell lines. It is considered a promising source for chemotherapy adjuvants (Jiang & Hu, 2009).

4. Apoptosis Induction in Leukemic Cells

This compound can induce both caspase-dependent and caspase-independent apoptosis in leukemic U937 cells, suggesting its potential in treating leukemia (Lee et al., 2006).

5. Cholesterol Efflux Enhancement

This compound can bind to ATP-binding cassette transporter A1 (ABCA1), a key transporter in cholesterol efflux. This interaction increases ABCA1 stability and enhances cholesterol efflux from macrophages, impacting lipid metabolism (Wang et al., 2018).

6. Novel Antitumor Agents

Derivatives of this compound have shown substantial increase in antitumor activity, acting as dual inhibitors of topoisomerases I and II. Some derivatives also demonstrated good in vivo antitumor efficacy with low toxicity (Dong et al., 2012).

7. Anti-Angiogenic Effect in Cancer

This compound can inhibit in vitro angiogenesis, a critical process in tumor growth and metastasis. It suppresses vascular endothelial growth factor (VEGF) expression and ERK phosphorylation in endothelial cells (Shyu et al., 2006).

8. Enhanced Anti-Bacterial Responses

This compound enhances NLRP3 inflammasome activation in macrophages, intensifying innate immunity against bacterial infections. It induces α-tubulin acetylation, promoting the inflammatory response and aiding in bacterial clearance (Li et al., 2019).

9. Cosmetic and Therapeutic Applications

This compound and its derivatives are used in metabolic disorders, cancer, neurological disorders, and cardiovascular treatments. They are notable for their fat-reducing properties and are explored for anti-cancer, anti-diabetic, and anti-inflammatory properties (Gavaraskar et al., 2015).

10. Antioxidant and Antiapoptotic in Alzheimer’s Disease

This compound shows neuroprotective effects in Alzheimer’s disease models by enhancing cell viability, reducing oxidative stress, and modulating apoptosis-related proteins and enzymes (Zhang et al., 2018).

Safety and Hazards

Evodiamine should be handled with caution to avoid any direct contact . It is advised to avoid contact with skin and eyes . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Evodiamine has been widely used in preclinical trials in animal models, exhibiting very negligible side effects against normal cells and effective against cancer cells . Due to its poor bioavailability, synthetic analogs of this compound and its nano capsule have been formulated to enhance its bioavailability and reduce toxicity . This proposes an exciting future for such interests in cancer biology .

Biochemical Analysis

Biochemical Properties

Evodiamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit topoisomerase I activity by stabilizing the topoisomerase I-DNA complex . Additionally, this compound interacts with proteins such as tubulin, promoting tubulin polymerization, which is essential for cell division . It also modulates the activity of several signaling proteins, including Raf-1 kinase and Bcl-2, through phosphorylation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to suppress cell proliferation, induce apoptosis, and inhibit invasion and metastasis in multiple cancer cell lines . This compound influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, and affects gene expression by modulating transcription factors . Furthermore, this compound impacts cellular metabolism by altering the levels of reactive oxygen species and nitric oxide .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits topoisomerase I, leading to the stabilization of the topoisomerase I-DNA complex, which prevents DNA replication and transcription . This compound also induces the phosphorylation of Raf-1 kinase and Bcl-2, promoting cell cycle arrest and apoptosis . Additionally, this compound enhances the acetylation of α-tubulin, which is crucial for microtubule stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH and temperature . Long-term studies have shown that this compound maintains its anticancer properties over extended periods, promoting sustained apoptosis and inhibiting cell proliferation in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It modulates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . This compound also affects the metabolism of reactive oxygen species and nitric oxide, influencing cellular redox balance . Additionally, this compound interacts with enzymes such as topoisomerase I and tubulin, impacting DNA replication and cell division .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the cell membrane and accumulate in the cytoplasm, where it interacts with its target proteins . The distribution of this compound is influenced by its physicochemical properties, such as its dihedral angle, which affects its ability to cross the blood-brain barrier . This compound is also transported by specific binding proteins and transporters, facilitating its localization within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It localizes to the microtubules, where it promotes tubulin polymerization and stabilizes the mitotic spindle . This compound also accumulates in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . Additionally, this compound enhances the acetylation of α-tubulin around the microtubule organization center, influencing microtubule dynamics .

Properties

IUPAC Name

(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966123
Record name (+)-Evodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-17-2
Record name (+)-Evodiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Evodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Evodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVODIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EVODIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C01825BVNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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